Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds such as:
Biological Activity
Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate is a synthetic compound that belongs to the oxadiazole class of heterocycles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 185.18 g/mol. The unique oxadiazole structure contributes to its diverse biological activities.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and metabolic processes. This inhibition can lead to downstream effects on cell survival and growth.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways associated with inflammation, cancer progression, and microbial resistance.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties:
- Antibacterial : Compounds containing this moiety have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Clostridium difficile. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against C. difficile, outperforming conventional antibiotics like vancomycin .
- Antifungal : The oxadiazole derivatives also demonstrate antifungal activities against pathogenic fungi .
Anticancer Activity
Several studies highlight the anticancer potential of this compound:
- Mechanisms : It has been observed to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway. This pathway is often aberrantly activated in various malignancies, including hepatocellular carcinoma (HCC). The compound has been shown to inhibit the phosphorylation of key proteins involved in this pathway .
- Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives can significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other related compounds:
Compound Type | Key Activities | Example Compounds |
---|---|---|
Thiazoles | Antimicrobial and anticancer | Thiazole derivatives |
Indoles | Anticancer and anti-inflammatory | Indole derivatives |
Thiophenes | Antimicrobial | Thiophene derivatives |
These comparisons illustrate that while this compound shares some activities with these compounds, its specific mechanisms and efficacy may differ based on structural variations.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is generally sparingly soluble in water but soluble in many organic solvents. This property can affect its bioavailability and therapeutic effectiveness.
Properties
IUPAC Name |
ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-4-12-6(11)5-8-9-7(13-5)10(2)3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRGNGVGUZTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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